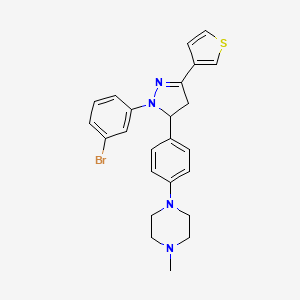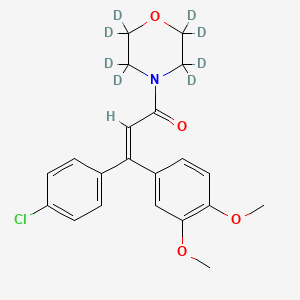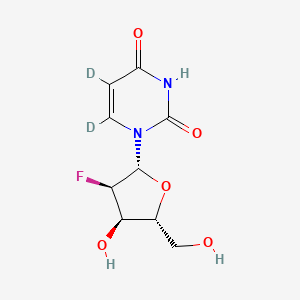
H-Lys-Gln-Ala-Gly-Asp-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys-Gln-Ala-Gly-Asp-Val-OH is a peptide composed of six amino acids: lysine, glutamine, alanine, glycine, aspartic acid, and valine. This peptide sequence is derived from the carboxyl-terminal end of the fibrinogen γ-chain. It is known for its role as a cell adhesion peptide, mediating cell adhesion through the α2bβ3 integrin. This peptide is particularly effective as an adhesion ligand for smooth muscle cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-Gln-Ala-Gly-Asp-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
Analyse Des Réactions Chimiques
Types of Reactions: H-Lys-Gln-Ala-Gly-Asp-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products: The major products of these reactions are typically modified peptides with altered properties, such as increased stability or altered biological activity.
Applications De Recherche Scientifique
H-Lys-Gln-Ala-Gly-Asp-Val-OH has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in tissue engineering and regenerative medicine, particularly in promoting smooth muscle cell adhesion and growth.
Industry: Utilized in the development of biomaterials and coatings that enhance cell adhesion and compatibility.
Mécanisme D'action
The mechanism of action of H-Lys-Gln-Ala-Gly-Asp-Val-OH involves its interaction with the α2bβ3 integrin on the surface of cells. This interaction mediates cell adhesion, promoting the attachment and growth of cells, particularly smooth muscle cells. The peptide’s ability to enhance cell adhesion is crucial for its applications in tissue engineering and regenerative medicine .
Comparaison Avec Des Composés Similaires
H-Gly-Arg-Gly-Asp-Ser-OH: Another cell adhesion peptide derived from fibronectin, mediating adhesion through integrins.
H-Ala-Gly-Asp-Val-OH: A shorter peptide with similar adhesion properties but less specificity.
Uniqueness: H-Lys-Gln-Ala-Gly-Asp-Val-OH is unique due to its specific sequence derived from the fibrinogen γ-chain, providing high specificity and potency in mediating cell adhesion through the α2bβ3 integrin. This makes it particularly effective in applications requiring strong and specific cell adhesion, such as in the development of biomaterials for tissue engineering .
Propriétés
Formule moléculaire |
C25H44N8O10 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)/t13-,14-,15-,16-,20-/m0/s1 |
Clé InChI |
AFAFFVKJJYBBTC-YPTDYUDTSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)




![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)

